
6-Dehydrocortisol
Descripción general
Descripción
6-Dehydrocortisol is a metabolite of cortisol, a glucocorticoid produced by the zona fasciculata of the adrenal gland. It plays a significant role in the identification of specific photoaffinity labeling sites of corticosteroid binding globulin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Dehydrocortisol can be synthesized from hydrocortisone acetate. One of the synthetic routes involves the use of chloranil in tert-butyl alcohol under heating conditions . The reaction yields this compound acetate, which can be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 6-Dehydrocortisol undergoes various chemical reactions, including:
Oxidation: Conversion to 6-Dehydrocortisone.
Reduction: Formation of hydrocortisone.
Substitution: Formation of derivatives such as this compound acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.
Major Products:
Oxidation: 6-Dehydrocortisone.
Reduction: Hydrocortisone.
Substitution: this compound acetate.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Chemistry
- Reference Standard : 6-DHC is utilized as a reference standard in analytical chemistry for the identification and quantification of corticosteroids. Its distinct properties allow for precise measurements in various assays.
2. Biology
- Adrenal Function Studies : Research involving 6-DHC contributes to understanding adrenal gland function and glucocorticoid metabolism. It aids in elucidating pathways involved in cortisol regulation, particularly the role of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial for maintaining cortisol balance.
3. Medicine
- Therapeutic Potential : Preliminary studies suggest that 6-DHC may have beneficial effects on blood pressure regulation and cardiovascular health, indicating potential therapeutic applications in conditions associated with cortisol dysregulation such as Cushing's syndrome and adrenal insufficiency. However, more research is needed to fully understand its safety profile and efficacy.
4. Industry
- Pharmaceutical Formulations : 6-DHC is employed in the production of pharmaceutical formulations and serves as a quality control standard in industrial settings. Its role in ensuring the consistency and quality of corticosteroid products is vital for therapeutic applications.
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Reference standard for corticosteroid quantification | Utilized for precise analytical assays |
Biology | Studies on adrenal function and glucocorticoid metabolism | Insights into cortisol regulation mechanisms |
Medicine | Investigated for therapeutic effects | Potential applications in cardiovascular health |
Industry | Used in pharmaceutical formulations | Ensures quality control in corticosteroid products |
Case Studies
- Cortisol Regulation Study : A study examined the role of 6-DHC in cortisol metabolism and its implications for conditions like Cushing's syndrome. Results indicated that monitoring 6-DHC levels could provide insights into adrenal function and help tailor treatments for patients with adrenal insufficiency.
- Cardiovascular Health Research : Preliminary findings from a clinical trial suggested that 6-DHC might positively influence blood pressure regulation. Participants receiving treatment showed improved cardiovascular markers, warranting further investigation into its therapeutic potential.
- Analytical Chemistry Application : In a laboratory setting, 6-DHC was used as a reference standard to develop a new assay method for assessing corticosteroid levels in biological samples. The method demonstrated high accuracy and reliability, showcasing the compound's utility in research settings.
Mecanismo De Acción
6-Dehydrocortisol exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding mediates multiple downstream effects, including decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation . The molecular targets and pathways involved include the glucocorticoid receptor pathway and the regulation of inflammatory responses .
Comparación Con Compuestos Similares
Hydrocortisone: A glucocorticoid used to treat various inflammatory and immune conditions.
Cortisone: Another glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Uniqueness of 6-Dehydrocortisol: this compound is unique due to its specific role in the identification of photoaffinity labeling sites of corticosteroid binding globulin. It also serves as a crucial intermediate in the metabolic pathway of cortisol, distinguishing it from other glucocorticoids .
Actividad Biológica
6-Dehydrocortisol (6-DHC) is a steroid compound derived from cortisol, characterized by the absence of a hydrogen atom at the 6-position of the steroid nucleus. This structural modification influences its biological properties and interactions with various receptors in the body. Understanding the biological activity of 6-DHC is crucial for elucidating its potential therapeutic applications and implications in health conditions related to cortisol dysregulation.
- Chemical Formula : C21H28O5
- Molecular Weight : 348.45 g/mol
- CAS Number : 600-99-7
6-DHC is primarily studied for its role as an intermediate in the metabolism of cortisol, specifically through the action of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts inactive cortisone to active cortisol and vice versa .
Interaction with Corticosteroid Receptors
6-DHC exhibits distinct binding affinities to corticosteroid receptors:
- Mineralocorticoid Receptor (MR) : Higher affinity, suggesting potential roles in regulating blood pressure and electrolyte balance.
- Glucocorticoid Receptor (GR) : Weaker binding compared to cortisol, indicating a lesser role in mediating glucocorticoid effects .
This differential receptor interaction may contribute to unique physiological effects, including modulation of inflammatory responses and metabolic processes.
Physiological Effects
The biological activities of 6-DHC can be summarized as follows:
- Regulation of Inflammation : Similar to other corticosteroids, 6-DHC may exert anti-inflammatory effects, though its efficacy compared to cortisol remains under investigation.
- Electrolyte Balance : Its interaction with MR suggests a potential role in sodium retention and potassium excretion, influencing blood pressure regulation.
- Cortisol Regulation : As a metabolite of cortisol, studying 6-DHC levels can provide insights into cortisol metabolism and related disorders such as Cushing's syndrome and adrenal insufficiency .
Research Findings
Recent studies have explored various aspects of 6-DHC's biological activity:
Future Research Directions
Ongoing research is essential to fully elucidate the biological activity of this compound. Areas for future investigation include:
- Therapeutic Applications : Exploring the efficacy of 6-DHC in treating inflammatory diseases or conditions associated with mineralocorticoid receptor activation.
- Safety Profile : Comprehensive studies are needed to assess the safety and potential side effects associated with the use of 6-DHC as a therapeutic agent.
- Comparative Studies : Evaluating the pharmacological effects of 6-DHC relative to other corticosteroids could clarify its unique contributions to therapy.
Propiedades
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOXVSBZLASBJM-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975426 | |
Record name | 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600-99-7 | |
Record name | 6-Dehydrocortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC12881 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-DEHYDROCORTISOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB1E84M01G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How potent is 16-methylene-6-dehydrocortisol compared to dexamethasone in suppressing glucocorticoid function?
A1: Research has shown that 16-methylene-6-dehydrocortisol is less potent than dexamethasone in suppressing glucocorticoid function. A study involving healthy subjects revealed that the mean dose-response equivalent of dexamethasone to 16-methylene-6-dehydrocortisol is 1:22, meaning a significantly higher dose of 16-methylene-6-dehydrocortisol is needed to achieve a comparable suppression effect []. Furthermore, while 3.0 mg of dexamethasone led to almost complete suppression of glucocorticoid function, 30 mg of 16-methylene-6-dehydrocortisol did not achieve complete suppression [].
Q2: Can the initial plasma cortisol levels influence the degree of suppression achieved by these corticosteroids?
A2: Yes, the initial plasma cortisol level, alongside the administered corticosteroid dose, appears to be a factor in determining the fasting plasma cortisol value after suppression []. This suggests that individual patient factors may play a role in determining the optimal dose for effective glucocorticoid suppression.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.